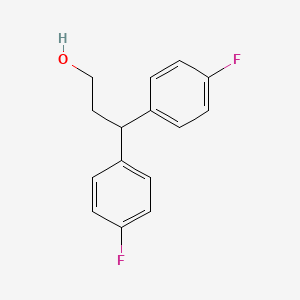

3,3-Bis(4-fluorophenyl)propanol

Description

Properties

Molecular Formula |

C15H14F2O |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3,3-bis(4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C15H14F2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-8,15,18H,9-10H2 |

InChI Key |

VRFPSLNRUWARLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Substitution Variations

3,3-Bis(4-fluorophenyl)propanoic Acid

- Structure : Similar to the target compound but with a carboxylic acid group ($-\text{COOH}$) instead of an alcohol ($-\text{OH}$).

- Properties: Higher polarity and acidity (pKa ~4-5) due to the carboxylic acid group. Increased water solubility compared to the alcohol. Applications: Potential as a building block for prodrugs or metal-chelating agents.

- Evidence: Listed under HS code 2916399090 for aromatic monocarboxylic acids, indicating industrial relevance .

1,3-Bis(4-hydroxyphenyl)-2-propanol (Propterol)

- Structure: Propanol backbone with 4-hydroxyphenyl substituents instead of fluorophenyl groups.

- Properties: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents. Lower lipophilicity compared to fluorinated analogues. Potential estrogenic activity due to structural similarity to bisphenol derivatives .

3-(4-Fluorophenyl)propanol

- Structure: Single 4-fluorophenyl group on the propanol backbone.

- Properties :

Structural Analogues with Fluorinated Aromatic Systems

2-(3,3-Bis(trifluoromethyl)-...)-3,3-bis(4-fluorophenyl)-1-phenylprop-2-en-1-one (Compound 3d)

- Structure: Enone system with bis(4-fluorophenyl) and bis(trifluoromethyl) groups.

- Properties: Melting point: 185–187°C, higher than non-fluorinated analogues (e.g., 3c: 180–182°C) due to fluorine-induced crystallinity. Applications: Fluorinated enones are explored in materials science for UV stability and dielectric properties .

Bisphenol AF (Hexafluorobisphenol A)

- Structure : Two 4-hydroxyphenyl groups linked via a hexafluoroisopropylidene bridge.

- Properties: Enhanced thermal and chemical stability compared to non-fluorinated bisphenols. Applications: High-performance polymers, epoxy resins, and flame retardants .

Q & A

Q. What are the recommended synthetic routes for preparing 3,3-bis(4-fluorophenyl)propanol?

A common method involves catalytic hydrogenation of 3,3-bis(4-fluorophenyl)-3-hydroxypropanoic acid derivatives. For example, hydrogenation of the intermediate 3,3-bis(4-fluorophenyl)propanoic acid using 10% palladium on carbon under 1 atm hydrogen for 12 hours in ethyl acetate yields the reduced alcohol derivative . Alternative routes may involve Grignard reactions or reduction of ketone precursors. Characterization via H NMR (e.g., δ 6.26 ppm for hydroxyl protons) is critical for verifying product integrity .

Q. How can researchers characterize 3,3-bis(4-fluorophenyl)propanol structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 7.27–6.95 ppm) and hydroxyl groups.

- X-ray crystallography : For solid-state confirmation, as demonstrated in related bis(4-fluorophenyl) compounds .

- Mass spectrometry : High-resolution MS to confirm molecular weight (CHFO, theoretical 260.10 g/mol).

- Infrared spectroscopy : O–H stretching (~3200–3600 cm) and C–F vibrations (~1200 cm) .

Q. What are the primary applications of 3,3-bis(4-fluorophenyl)propanol in medicinal chemistry?

The compound serves as a chiral building block for bioactive molecules. For example, it is used in synthesizing peptidomimetics like Fmoc-protected derivatives (e.g., Fmoc-Dip(4-F,4'-F)-OH), which are critical in solid-phase peptide synthesis for introducing fluorinated aromatic residues . Such derivatives enhance peptide stability and binding affinity in protease inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrogenation of 3,3-bis(4-fluorophenyl)-3-hydroxypropanoic acid?

Key variables include:

- Catalyst selection : Compare Pd/C, PtO, or Raney Ni for efficiency. Pd/C at 1 atm H is standard, but higher pressures (e.g., 3–5 atm) may reduce reaction time .

- Solvent effects : Polar aprotic solvents (THF, ethyl acetate) improve solubility of intermediates.

- Temperature control : Gradual warming from −78°C to 0°C minimizes side reactions during acyl chloride activation steps .

- Monitoring : Use TLC or in-situ FTIR to track reaction progress.

Q. What strategies resolve enantiomers of 3,3-bis(4-fluorophenyl)propanol for chiral drug development?

- Chiral auxiliaries : Incorporate oxazolidinone or Evans auxiliaries during synthesis to induce asymmetry, as seen in related fluorinated amino acid derivatives .

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC resolution.

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze enantiomers in racemic mixtures.

Q. How can researchers analyze degradation products of bis(4-fluorophenyl)-containing compounds?

- LC-MS/MS : Reversed-phase chromatography with microemulsion mobile phases effectively separates degradation products like bis(4-fluorophenyl)methanol or ketones .

- Stability studies : Expose the compound to accelerated conditions (heat, light, pH extremes) and monitor via F NMR for fluorine-specific degradation patterns .

Q. What computational methods predict the metabolic stability of 3,3-bis(4-fluorophenyl)propanol derivatives?

Q. How do structural modifications influence the bioactivity of bis(4-fluorophenyl)propanol analogs?

- Fluorine positioning : Compare para-fluorine (electron-withdrawing) vs. meta-fluorine substituents on aromatic rings to modulate electronic effects and receptor binding.

- Backbone elongation : Introduce methylene spacers (e.g., propyl to pentyl chains) to study steric effects in enzyme inhibition, as seen in serine protease inhibitors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.